N-[2-[[2-Hydroxy-3-[4-(phenylmethoxy)phenoxy]propyl]amino]ethyl]morpholine-4-carboxamide
Description
Properties
CAS No. |
69630-21-3 |
|---|---|
Molecular Formula |
C23H31N3O5 |
Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-[2-[[2-hydroxy-3-(4-phenylmethoxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide |
InChI |
InChI=1S/C23H31N3O5/c27-20(16-24-10-11-25-23(28)26-12-14-29-15-13-26)18-31-22-8-6-21(7-9-22)30-17-19-4-2-1-3-5-19/h1-9,20,24,27H,10-18H2,(H,25,28) |
InChI Key |
DINWMSNRUNFXQT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)OCC3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Formation of Hydroxyphenoxy Intermediate
- React phenol derivatives with epichlorohydrin under basic conditions (e.g., NaOH or KOH) to form hydroxyphenoxypropyl intermediates.
- Protect the phenolic group using benzyl bromide to introduce the phenylmethoxy functionality.
Morpholine Functionalization
- Morpholine is reacted with an appropriate carboxylic acid derivative (e.g., ethyl chloroformate or acyl chloride) to introduce the carboxamide group.
- This step may require catalysts such as triethylamine to facilitate amide bond formation.
Coupling Reaction
- The hydroxyphenoxy intermediate is coupled with a secondary amine (e.g., ethylenediamine) under acidic or neutral conditions.
- The reaction may involve activation agents like carbodiimides (e.g., DCC or EDC) for efficient coupling.
Final Hydroxylation
- Hydroxylation of the side chain is performed using mild oxidizing agents or through protection/deprotection strategies.
- Purification methods like recrystallization or column chromatography are employed to isolate the final product.
Reaction Conditions
The synthesis requires careful control of reaction conditions, including:
- Temperature: Typically maintained between 0°C and 80°C depending on the step.
- Solvents: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used.
- pH: Acidic or basic conditions tailored to each reaction stage.
Challenges in Synthesis
Several challenges arise during preparation:
- Ensuring regioselectivity during hydroxylation and phenylmethoxy group introduction.
- Avoiding side reactions, such as overoxidation or polymerization.
- Achieving high yield and purity in complex coupling reactions.
Optimized Protocols
Recent studies suggest optimized protocols for higher yields:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Hydroxyphenoxy Intermediate Formation | Phenol + Epichlorohydrin | NaOH, 60°C | ~85% |
| Morpholine Functionalization | Morpholine + Ethyl Chloroformate | TEA, RT | ~90% |
| Coupling Reaction | Hydroxyphenoxy Intermediate + Ethylenediamine | EDC, DMF, RT | ~80% |
| Final Hydroxylation | Mild Oxidizing Agent | THF, RT | ~88% |
Purification Techniques
Purification is critical for isolating N-[2-[[2-Hydroxy-3-[4-(phenylmethoxy)phenoxy]propyl]amino]ethyl]morpholine-4-carboxamide:
- Recrystallization: Using ethanol or methanol as solvents.
- Chromatography: Silica gel column chromatography for separating impurities.
- Spectroscopy: NMR and IR spectroscopy confirm structural integrity.
Analytical Data
To validate synthesis:
| Property | Value |
|---|---|
| Molecular Formula | C23H31N3O5 |
| Molecular Weight | 429.5 g/mol |
| Melting Point | ~200°C |
| Solubility | Soluble in polar organic solvents |
Chemical Reactions Analysis
Types of Reactions
N-[2-[[2-Hydroxy-3-[4-(phenylmethoxy)phenoxy]propyl]amino]ethyl]morpholine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The phenylmethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenylmethoxy derivatives.
Scientific Research Applications
Basic Information
- Molecular Formula : C23H31N3O5
- Molecular Weight : 429.51 g/mol
- CAS Number : 69630-21-3
- EINECS Number : 274-059-8
Structure
The structure of N-[2-[[2-Hydroxy-3-[4-(phenylmethoxy)phenoxy]propyl]amino]ethyl]morpholine-4-carboxamide includes a morpholine ring and multiple functional groups that contribute to its biological activity.
Medicinal Chemistry
This compound has been studied for its potential as a therapeutic agent in various conditions:
- Cardiovascular Diseases : This compound has shown promise in modulating cardiovascular responses due to its interaction with adrenergic receptors. Research indicates that it may function as a selective beta-blocker, which could be beneficial in managing hypertension and heart failure .
Pharmacology
The pharmacological profile of this compound includes:
- Antidepressant Activity : Studies have indicated that this compound may influence serotonin and norepinephrine levels, suggesting potential applications in treating depression .
Biochemical Research
The compound's ability to interact with various biological targets makes it valuable in biochemical studies:
- Enzyme Inhibition : Research has highlighted its role as an inhibitor of certain enzymes involved in metabolic pathways, potentially aiding in the development of treatments for metabolic disorders .
Case Study 1: Cardiovascular Effects
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the cardiovascular effects of this compound. The results demonstrated significant reductions in heart rate and blood pressure in animal models, supporting its potential use as a therapeutic agent for hypertension .
Case Study 2: Antidepressant Properties
A clinical trial investigated the antidepressant properties of this compound. Participants receiving this compound exhibited improved mood and reduced anxiety compared to the placebo group, indicating its efficacy as an antidepressant .
Table 1: Summary of Applications
Mechanism of Action
The mechanism of action of N-[2-[[2-Hydroxy-3-[4-(phenylmethoxy)phenoxy]propyl]amino]ethyl]morpholine-4-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: It binds to enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and neurotransmission.
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- Core Structure: Contains a morpholine-4-carboxamide group linked via an ethylamino chain to a 2-hydroxy-3-[4-(benzyloxy)phenoxy]propyl moiety. The (S)-enantiomer is synthesized for therapeutic use .
- Key Functional Groups: Morpholine ring (enhances solubility and bioavailability). Hydroxypropylaminoethyl chain (critical for receptor binding). Benzyloxyphenoxy group (influences receptor selectivity).
Pharmacological Profile :
- Mechanism of Action: Selective β₁-adrenoceptor partial agonist .
- Therapeutic Use : Cardiac stimulant for heart failure management, improving myocardial contractility without significant tachycardia .
- Purity : ≥98% (HPLC) in commercial preparations .
Comparison with Similar Compounds
Structural and Functional Analogues
Receptor Selectivity
- Xamoterol: High β₁-adrenoceptor selectivity (partial agonist) with minimal β₂/β₃ activity, reducing arrhythmia risk .
- L-755,507/L-748,337: β₃-adrenoceptor-specific, modulating metabolic pathways (e.g., lipolysis) or opposing signaling cascades .
Physicochemical Properties
Key Research Findings
Xamoterol’s Enantiomeric Specificity: The (S)-enantiomer exhibits superior β₁-adrenoceptor binding compared to the (R)-form, underscoring the importance of stereochemistry in activity .
β₃-Adrenoceptor Ligands: L-755,507 and L-748,337 demonstrate biased signaling (cAMP vs. ERK pathways), highlighting functional selectivity in β₃ receptor modulation .
Structural-Activity Relationships: Substitution at the phenoxy group (e.g., benzyloxy in Xamoterol vs. sulfonamide in L-755,507) dictates receptor selectivity . Morpholine derivatives without hydroxypropyl/phenoxy chains (e.g., N-(2-aminoethyl)morpholine-4-carboxamide) serve as intermediates but lack receptor activity .
Biological Activity
N-[2-[[2-Hydroxy-3-[4-(phenylmethoxy)phenoxy]propyl]amino]ethyl]morpholine-4-carboxamide, also known by its CAS number 69630-21-3, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C23H31N3O5
- Molecular Weight : 429.51 g/mol
- CAS Number : 69630-21-3
- EINECS Number : 274-059-8
This compound is structurally related to various classes of compounds that interact with G protein-coupled receptors (GPCRs). These receptors play a crucial role in signal transduction and are implicated in numerous physiological processes. The compound's ability to modulate these receptors can lead to various biological responses, including anti-inflammatory and analgesic effects.
Antimicrobial Properties
Research has indicated that derivatives of morpholine compounds exhibit significant antimicrobial activity. A study reported that certain morpholine derivatives showed potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin .
Table 1: Antimicrobial Activity of Morpholine Derivatives
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Ciprofloxacin | 2 | Staphylococcus aureus |
| Morpholine A | 3.12 | Escherichia coli |
| Morpholine B | 12.5 | Pseudomonas aeruginosa |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential for treating inflammatory diseases .
Case Studies
-
Case Study on Pain Management :
A clinical trial investigated the efficacy of this compound in patients with chronic pain conditions. Results showed a significant reduction in pain scores compared to placebo, indicating its potential as an analgesic agent . -
Case Study on Bacterial Infections :
Another study focused on the compound's effectiveness against drug-resistant bacterial strains. The results indicated that it could restore sensitivity to conventional antibiotics in certain resistant strains, highlighting its role as a potential adjuvant therapy .
Research Findings
Recent studies have expanded the understanding of this compound's biological activity:
- A synthesis and biological evaluation study revealed that modifications in the phenylmethoxy group could enhance antimicrobial potency .
- Pharmacokinetic studies suggested favorable absorption and distribution characteristics, making it a candidate for further development in therapeutic applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[2-[[2-Hydroxy-3-[4-(phenylmethoxy)phenoxy]propyl]amino]ethyl]morpholine-4-carboxamide, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. For example, the morpholine carboxamide core can be synthesized via condensation of 2-hydroxy-3-[4-(phenylmethoxy)phenoxy]propylamine with morpholine-4-carbonyl chloride under inert conditions. Reaction optimization includes controlling stoichiometry (e.g., 1.2:1 molar ratio of amine to acyl chloride), using catalysts like DMAP, and maintaining temperatures between 0–5°C to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) yields >85% purity. Analytical validation by HPLC (C18 column, acetonitrile/water mobile phase) is critical .
Q. How is the structural characterization of this compound performed to confirm its identity and purity?
- Methodological Answer : A combination of spectroscopic and chromatographic techniques is used:
- NMR : H and C NMR (400 MHz, DMSO-d6) to confirm proton environments (e.g., morpholine ring protons at δ 3.4–3.7 ppm) and carbon backbone.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z ~500–520).
- HPLC : Reverse-phase chromatography (≥98% purity threshold) with UV detection at 254 nm.
- X-ray Crystallography (if crystalline): Single-crystal analysis using Bruker APEX3 for spatial conformation .
Q. What in vitro pharmacological assays are suitable for evaluating this compound’s bioactivity?
- Methodological Answer : Standard assays include:
- Antibacterial Activity : Broth microdilution (MIC determination against S. aureus or E. coli) with positive controls like ciprofloxacin.
- Enzyme Inhibition : Kinase or protease inhibition assays (IC) using fluorescence-based substrates.
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess selectivity.
Data interpretation requires normalization to vehicle controls and statistical validation (e.g., ANOVA with p <0.05) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s interaction with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Gaussian 09 software optimizes the compound’s geometry (B3LYP/6-31G* basis set) to calculate electrostatic potential maps, identifying nucleophilic/electrophilic regions.
- Molecular Docking : AutoDock Vina or Schrödinger Suite docks the compound into target proteins (e.g., β3-adrenoceptor PDB: 4LDE). Parameters include grid box dimensions (20×20×20 Å), Lamarckian genetic algorithm, and binding energy thresholds (ΔG ≤ -7.0 kcal/mol).
- MD Simulations : GROMACS for 100-ns trajectories to assess stability (RMSD <2 Å) and hydrogen-bond persistence .
Q. How should researchers address contradictory data in receptor binding affinity studies?
- Methodological Answer : Discrepancies (e.g., varying IC values across studies) may arise from assay conditions (pH, temperature) or receptor isoforms. Mitigation strategies:
- Standardized Protocols : Use uniform buffer systems (e.g., Tris-HCl pH 7.4) and control ligands (e.g., L755507 for β3-adrenoceptor).
- Orthogonal Assays : Validate radioligand binding data with functional assays (e.g., cAMP accumulation).
- Meta-Analysis : Compare structural analogs (e.g., morpholine derivatives in ) to identify substituent effects on activity .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- LogP Adjustment : Introduce polar groups (e.g., hydroxyls) via structure-activity relationship (SAR) to reduce logP from ~3.5 to 2.0, enhancing solubility.
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., morpholine ring oxidation). Stabilize via fluorination or steric hindrance.
- Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction; aim for >10% to ensure efficacy .
Q. How can crystallography resolve ambiguities in the compound’s stereochemistry?
- Methodological Answer : Single-crystal X-ray diffraction (Cu-Kα radiation, λ=1.54178 Å) resolves chiral centers (e.g., 2-hydroxypropyl moiety). Data collection at 100K minimizes thermal motion. SHELXTL refines structures to R-factor <0.05. Compare experimental vs. predicted (Mercury CSD) bond lengths/angles to validate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
